potassium 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate
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Description
The compound “potassium (3,5-dichlorophenyl)trifluoroborate” is somewhat similar . It has a molecular weight of 252.90 and is stored under inert atmosphere at room temperature .
Synthesis Analysis
While specific synthesis methods for “potassium 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate” were not found, there are related compounds with documented synthesis methods. For instance, the synthesis of “N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine” has been reported . Additionally, the Suzuki–Miyaura coupling reaction is a widely used method for carbon–carbon bond formation, which involves organoboron reagents .
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'potassium 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate' involves the reaction of 3,5-dichlorophenyl hydrazine with ethyl chloroformate to form 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl ethyl carbonate. This intermediate is then reacted with potassium hydroxide to form the final product, potassium 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate.", "Starting Materials": [ "3,5-dichlorophenyl hydrazine", "ethyl chloroformate", "potassium hydroxide" ], "Reaction": [ "Step 1: 3,5-dichlorophenyl hydrazine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl ethyl carbonate.", "Step 2: The intermediate 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl ethyl carbonate is then reacted with potassium hydroxide in a solvent such as ethanol to form the final product, potassium 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate." ] } | |
CAS No. |
2609019-15-8 |
Molecular Formula |
C9H3Cl2KN2O3 |
Molecular Weight |
297.13 g/mol |
IUPAC Name |
potassium;5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C9H4Cl2N2O3.K/c10-5-1-4(2-6(11)3-5)7-12-13-8(16-7)9(14)15;/h1-3H,(H,14,15);/q;+1/p-1 |
InChI Key |
AWCSYMRGFXKWCM-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NN=C(O2)C(=O)[O-].[K+] |
Purity |
95 |
Origin of Product |
United States |
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